molecular formula C21H28N4O3 B2420830 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 2034206-50-1

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2420830
CAS RN: 2034206-50-1
M. Wt: 384.48
InChI Key: ITUOMCNLDRFLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H28N4O3 and its molecular weight is 384.48. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Alzheimer's Disease Therapy

    A study highlighted the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation, key targets in Alzheimer's disease therapy. The compounds exhibited excellent anti-AChE activity and were capable of inhibiting self-induced β-amyloid aggregation, suggesting their potential as multifunctional therapeutic agents for Alzheimer's disease (Umar et al., 2019).

  • FLAP Inhibitor

    Another research focused on a novel five-lipoxygenase activity protein (FLAP) inhibitor, which demonstrated selective inhibition and excellent pharmacokinetic properties. This compound could have implications for treating diseases associated with FLAP, such as asthma or allergic rhinitis (Latli et al., 2015).

  • Heterocyclic Derivatives Synthesis

    A different study explored the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives, showcasing the versatility of certain core chemical structures in generating potentially bioactive molecules (Khalil et al., 2017).

  • CB1 Cannabinoid Receptor Antagonist

    Research into N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent and selective antagonist for the CB1 cannabinoid receptor, provided insights into the molecular interactions that confer antagonist activity. This could have implications for developing treatments for conditions associated with cannabinoid receptor activity (Shim et al., 2002).

  • Anticholinesterase Agents

    Synthesis and evaluation of pyrazoline derivatives as new anticholinesterase agents were carried out, showing potential for the treatment of neurodegenerative disorders by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This study highlights the therapeutic potential of synthesized compounds in neurodegenerative disease management (Altıntop, 2020).

properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3/c1-27-18-6-3-14(11-19(18)28-2)12-21(26)22-16-7-9-25(10-8-16)20-13-17(23-24-20)15-4-5-15/h3,6,11,13,15-16H,4-5,7-10,12H2,1-2H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUOMCNLDRFLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.